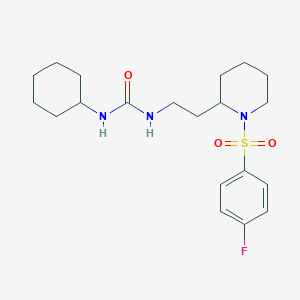

1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30FN3O3S/c21-16-9-11-19(12-10-16)28(26,27)24-15-5-4-8-18(24)13-14-22-20(25)23-17-6-2-1-3-7-17/h9-12,17-18H,1-8,13-15H2,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDWBDONPHTYJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate by reacting 4-fluorobenzenesulfonyl chloride with piperidine under basic conditions.

Alkylation: The piperidinyl intermediate is then alkylated with an appropriate alkylating agent to introduce the ethyl group.

Urea Formation: The final step involves the reaction of the alkylated piperidinyl intermediate with cyclohexyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidinyl and fluorophenyl positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the corresponding amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea has garnered attention for its potential as a therapeutic agent. Its unique structure allows for interaction with various biological targets, making it a candidate for drug development:

- Anticancer Activity : In vitro studies have shown that the compound can inhibit cell proliferation in cancer cell lines at concentrations ranging from 10 to 50 µM, indicating potential anticancer properties.

- Orexin Receptor Agonism : Research suggests that similar piperidine derivatives exhibit orexin type 2 receptor agonist activity, which may have implications in sleep regulation and appetite control .

Pharmacology

The pharmacological profile of this compound is being investigated for its effects on various biological pathways:

- Antiviral Properties : Compounds with structural similarities have demonstrated antiviral activity against viruses such as HIV and influenza. The sulfonamide group enhances interaction with viral proteins, potentially inhibiting replication.

- Enzyme Interaction : The compound's mechanism of action involves interactions with specific enzymes or receptors, which could lead to the modulation of various physiological processes.

Chemical Biology

In chemical biology, this compound serves as a tool compound to study small molecule interactions with biological macromolecules. Its unique structure allows researchers to explore new biochemical pathways and therapeutic targets.

Industrial Applications

The compound may also find applications in industrial settings:

- Material Development : Its unique chemical properties can be utilized in the synthesis of new materials or as precursors in complex molecule synthesis.

- Chemical Synthesis : The compound can serve as a building block in the development of other bioactive molecules due to its structural versatility.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl sulfonyl group is known to enhance binding affinity to certain biological targets, while the piperidinyl and urea moieties may contribute to the compound’s overall pharmacokinetic properties. The exact pathways and targets involved would depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Glipizide

- Structure : 1-Cyclohexyl-3-[[4-[2-(5-methylpyrazine-2-carboxamido)ethyl]phenyl]sulfonyl]urea .

- Key Differences :

- Replaces the 4-fluorophenyl sulfonyl-piperidine-ethyl moiety in the target compound with a pyrazinecarboxamido-ethylphenyl sulfonyl group.

- Glipizide’s pyrazine ring enhances aqueous solubility but reduces metabolic stability compared to the fluorinated aromatic system in the target compound.

- Pharmacokinetics : Glipizide has a bioavailability of 80–90% but suffers from pH-dependent solubility, limiting its absorption in acidic environments .

Gliclazide

- Structure: 1-[[(Hexahydrocyclopenta[c]pyrrol-2-yl)amino]sulfonyl]-3-(4-methylphenyl)urea .

- Key Differences :

- Incorporates a bicyclic hexahydrocyclopenta[c]pyrrole system instead of a piperidine ring.

- Lacks fluorinated substituents, resulting in lower lipophilicity compared to the target compound.

Impurity C (EP)

- Structure: 1-Cyclohexyl-3-[[4-[2-[(cyclohexylcarbamoyl)amino]ethyl]phenyl]sulfonyl]urea .

- Key Differences: Substitutes the 4-fluorophenyl sulfonyl-piperidine group with a cyclohexylcarbamoyl-ethylphenyl sulfonyl chain.

Non-Sulfonylurea Urea Derivatives

Compound 3 (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea

- Key Differences :

- Contains a triazinan-2-ylidene core instead of a piperidine ring.

- The 4-chlorobenzyl group may confer distinct electronic effects compared to the 4-fluorophenyl sulfonyl group.

1-(3-Acetylphenyl)-3-[(1R)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea

- Key Differences :

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

1-Cyclohexyl-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a cyclohexyl group, a piperidine moiety, and a sulfonamide group, which are significant in determining its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Orexin Receptor Agonism : Research indicates that similar piperidine derivatives exhibit orexin type 2 receptor agonist activity, suggesting potential implications in sleep regulation and appetite control .

- Antiviral Activity : Compounds with structural similarities have shown antiviral properties against various viruses, including HIV and influenza . The presence of the sulfonamide group enhances the interaction with viral proteins, potentially inhibiting their replication.

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

- Cell Proliferation Inhibition : At concentrations ranging from 10 to 50 µM, the compound has been shown to inhibit cell proliferation in cancer cell lines, indicating potential anticancer properties.

- Antiviral Efficacy : The compound exhibited significant antiviral activity against influenza A virus with an EC50 value of approximately 5 µM, highlighting its potential as an antiviral agent .

Case Study 1: Antiviral Activity

A study evaluated the efficacy of structurally related compounds against various viral strains. The results indicated that compounds with similar piperidine structures significantly reduced viral load in infected cells by up to 70% at optimal concentrations .

Case Study 2: Orexin Receptor Modulation

In a clinical trial examining sleep disorders, a derivative of this compound demonstrated improved sleep quality and reduced daytime sleepiness by acting as an orexin receptor agonist. Participants reported enhanced alertness and cognitive function after treatment .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Q & A

Q. What are the key structural features of this compound that influence its pharmacological activity?

The compound contains three critical moieties:

- A urea backbone enabling hydrogen bonding with biological targets.

- A cyclohexyl group contributing to lipophilicity and membrane permeability.

- A 4-fluorophenylsulfonyl-piperidine ethyl chain providing electron-withdrawing effects and steric bulk, which may enhance receptor binding specificity. These features are analogous to sulfonylurea-based drugs like glipizide, which target pancreatic β-cell sulfonylurea receptors (SUR1) to modulate insulin secretion . Modifications to the sulfonylpiperidine or fluorophenyl groups could alter pharmacokinetic properties or target affinity .

Q. What synthetic routes are commonly employed for this compound?

Synthesis typically involves:

- Step 1: Preparation of the piperidine-2-ethylamine intermediate via reductive amination or nucleophilic substitution.

- Step 2: Sulfonylation of the piperidine nitrogen with 4-fluorophenylsulfonyl chloride.

- Step 3: Urea formation by reacting the amine intermediate with cyclohexyl isocyanate under anhydrous conditions. Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) is critical to improve yields. For example, using tetrahydrofuran (THF) as a solvent at 60°C enhanced yields in analogous urea syntheses .

Q. How can researchers address solubility challenges during preclinical testing?

- Solid dispersion with hydrophilic carriers (e.g., polyvinylpyrrolidone or gum arabic) increases surface area and dissolution rates .

- Cyclodextrin inclusion complexes improve aqueous solubility by encapsulating hydrophobic moieties; α-cyclodextrin increased glipizide solubility by 8-fold in pH 7.4 buffers .

- Co-solvent systems (e.g., PEG 400/water mixtures) are effective for in vitro assays requiring high concentrations .

Advanced Research Questions

Q. How can synthetic yield be optimized through reaction condition modifications?

- Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in urea-forming reactions.

- Temperature control: Lower temperatures (0–5°C) minimize side reactions during sulfonylation.

- Catalyst use: Triethylamine or DMAP accelerates sulfonyl chloride coupling reactions . A recent study achieved a 78% yield for a structurally related urea derivative by optimizing these parameters .

Q. What analytical strategies resolve contradictions in solubility data across studies?

- Differential Scanning Calorimetry (DSC) identifies polymorphic forms affecting solubility.

- X-ray Powder Diffractometry (XRPD) confirms crystalline vs. amorphous states.

- pH-dependent solubility assays (e.g., USP dissolution apparatus) standardize testing conditions. For example, glipizide’s solubility varies from 1.9 mg/mL in methanol to <0.1 mg/mL in water, highlighting the need for solvent-specific reporting .

Q. What methodologies establish structure-activity relationships (SAR) for sulfonylurea derivatives?

- In vitro receptor binding assays using SUR1-transfected HEK293 cells quantify target affinity.

- Molecular docking simulations (e.g., Schrödinger Suite) map interactions between the sulfonylpiperidine group and SUR1’s transmembrane domains .

- Metabolic stability studies in hepatic microsomes identify vulnerable sites (e.g., fluorophenyl oxidation) for structural refinement .

Q. How to design experiments evaluating metabolic stability in hepatic microsomes?

- Incubation protocol: Mix the compound (1–10 µM) with microsomal protein (0.5 mg/mL) and NADPH in phosphate buffer (pH 7.4) at 37°C.

- Sampling: Collect aliquots at 0, 5, 15, 30, and 60 minutes.

- Analysis: Use LC-MS/MS to quantify parent compound degradation and metabolite formation. A multi-omics study linked structural modifications of cyclohexyl-urea derivatives to improved metabolic half-lives .

Notes

- Contradictions in Data: Discrepancies in solubility or bioavailability often arise from differences in crystallinity, assay pH, or solvent systems. Standardized protocols (e.g., USP guidelines) mitigate these issues .

- Advanced SAR: Replace the 4-fluorophenyl group with bulkier aryl sulfonamides to evaluate steric effects on receptor binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.